Cas no 91958-27-9 (1-(4-Nitrophenyl)cyclohexanecarboxylic acid)

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a versatile organic compound, characterized by its nitro group and carboxylic acid functionality. This compound offers high purity and stability, making it suitable for various synthetic applications. Its unique structure facilitates efficient reactions, leading to improved yields and selectivity in organic synthesis. The product is widely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
1-(4-Nitrophenyl)cyclohexanecarboxylic acid structure
91958-27-9 structure
Product Name:1-(4-Nitrophenyl)cyclohexanecarboxylic acid
CAS No:91958-27-9
MF:C13H15NO4
MW:249.262503862381
CID:1073353
PubChem ID:50742700
Update Time:2025-08-02

1-(4-Nitrophenyl)cyclohexanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Nitrophenyl)cyclohexanecarboxylic acid
    • AKOS004912562
    • 91958-27-9
    • 1-(4-nitrophenyl)cyclohexane-1-carboxylic acid
    • ALBB-020629
    • cyclohexanecarboxylic acid, 1-(4-nitrophenyl)-
    • MDL: MFCD11037188
    • Inchi: 1S/C13H15NO4/c15-12(16)13(8-2-1-3-9-13)10-4-6-11(7-5-10)14(17)18/h4-7H,1-3,8-9H2,(H,15,16)
    • InChI Key: RQTDZONBGWSSKR-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC(=CC=2)[N+](=O)[O-])CCCCC1)=O

Computed Properties

  • Exact Mass: 249.10010796g/mol
  • Monoisotopic Mass: 249.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 83.1Ų

1-(4-Nitrophenyl)cyclohexanecarboxylic acid Pricemore >>

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1-(4-Nitrophenyl)cyclohexanecarboxylic acid Related Literature

Additional information on 1-(4-Nitrophenyl)cyclohexanecarboxylic acid

Professional Introduction to 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid (CAS No. 91958-27-9)

1-(4-Nitrophenyl)cyclohexanecarboxylic acid, a compound with the chemical formula C13H13NO4, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 91958-27-9, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of both a cyclohexane ring and a nitrophenyl group imparts distinct reactivity and potential biological activity, which have been extensively explored in recent years.

The 1-(4-Nitrophenyl)cyclohexanecarboxylic acid moiety is particularly intriguing because it combines the stability of the cyclohexane backbone with the electron-withdrawing effect of the nitro group attached to a phenyl ring. This structural configuration allows for multiple synthetic pathways and modifications, making it a versatile building block in drug discovery. The nitro group, in particular, can be reduced to an amine or converted into other functional groups, such as azides or hydrazines, which are crucial in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease. The 1-(4-Nitrophenyl)cyclohexanecarboxylic acid derivative has shown promise as a precursor in the synthesis of compounds that can modulate neurotransmitter activity. For instance, studies have demonstrated that certain derivatives of this compound can interact with specific receptors in the brain, potentially leading to improved cognitive function. The ability to fine-tune the pharmacological properties of these derivatives by modifying the cyclohexane ring or the nitrophenyl group has opened up new avenues for drug development.

Moreover, the CAS No. 91958-27-9 associated with 1-(4-Nitrophenyl)cyclohexanecarboxylic acid underscores its importance in academic and industrial research. This unique identifier ensures that researchers worldwide can accurately reference and utilize this compound in their experiments. The compound's role as an intermediate has been particularly valuable in the synthesis of more complex molecules that exhibit potent biological activity. For example, it has been used in the preparation of inhibitors targeting enzymes involved in inflammatory pathways, which are relevant to conditions such as rheumatoid arthritis and inflammatory bowel disease.

The structural features of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid also make it a suitable candidate for studying molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to understand how this compound interacts with biological targets. These studies have provided insights into the binding affinities and mechanisms of action of various derivatives, which are essential for optimizing drug design. The integration of computational chemistry with experimental pharmacology has significantly accelerated the discovery process, leading to more efficient development of novel therapeutics.

In addition to its pharmaceutical applications, 1-(4-Nitrophenyl)cyclohexanecarboxylic acid has found utility in materials science. Its unique chemical properties make it a candidate for developing advanced polymers and coatings that exhibit enhanced durability and functionality. For instance, researchers have explored its use in creating conductive polymers that could be employed in electronic devices or sensors. The ability to incorporate this compound into polymer matrices while maintaining its reactivity has opened up new possibilities for creating materials with tailored properties.

The synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step reactions, including nitration of phenylcyclohexane derivatives followed by carboxylation. However, recent advancements in synthetic methodologies have led to more efficient protocols that minimize waste and improve scalability. These innovations are crucial for ensuring that sufficient quantities of this compound can be produced for both research and commercial applications.

The growing interest in green chemistry has also influenced the synthesis of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid. Researchers are increasingly adopting environmentally friendly techniques, such as catalytic processes and solvent-free reactions, to reduce the ecological footprint of chemical production. Such approaches not only align with global sustainability goals but also enhance safety by minimizing hazardous byproducts. The development of greener synthetic routes is particularly important for compounds like this one, where large-scale production is often required.

Future research directions for 1-(4-Nitrophenyl)cyclohexanecarboxylic acid are likely to focus on expanding its applications in drug discovery and material science. The exploration of novel derivatives and synthetic methodologies will continue to drive innovation in these fields. Additionally, interdisciplinary collaborations between chemists, biologists, and engineers will be essential for translating laboratory findings into practical applications that benefit society.

In conclusion,1-(4-Nitrophenyl)cyclohexanecarboxylic acid (CAS No. 91958-27-9) is a multifaceted compound with significant potential across multiple domains of science and technology. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new drugs, advanced materials, and sustainable chemical processes. As our understanding of its properties continues to grow, so too will its impact on scientific progress and industrial innovation.

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